N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
Evolution of Multi-Heterocyclic Hybrid Molecules in Medicinal Chemistry
The paradigm of drug design has shifted from single-heterocycle scaffolds to hybrid systems that merge two or more bioactive heterocycles. This transition addresses limitations in drug resistance, selectivity, and therapeutic efficacy. For instance, s-triazine hybrids fused with tetrazole or morpholine moieties demonstrated IC₅₀ values as low as 0.4 μM against hepatocellular carcinoma (Huh-7) and 2.21 μM against cervical cancer (HeLa) cell lines. Such hybrids leverage synergistic effects between heterocyclic components, enhancing target engagement and pharmacokinetic profiles. Multicomponent reactions (MCRs) have accelerated this trend, enabling single-step synthesis of complex hybrids like trimethoprim derivatives modified via Groebke-Blackburn-Bienaymé reactions.
Table 1: Key Examples of Heterocyclic Hybrids and Their Bioactivities
Significance of Benzothiazole-Pyrazole-Furan Hybrid Architecture
The triad of benzothiazole, pyrazole, and furan in this compound addresses three critical pharmacological dimensions:
- Benzothiazole : Known for antitumor activity through topoisomerase inhibition and ROS generation.
- Pyrazole : Modulates inflammatory pathways via COX-2 and elastase inhibition.
- Furan : Enhances membrane permeability and microbial target affinity.
This hybrid’s ethyl carboxamide linker spatially orients the heterocycles, potentially enabling simultaneous binding to multiple enzyme pockets. Computational studies suggest the furan’s oxygen atom participates in hydrogen bonding with elastase’s Ser195 residue, while the benzothiazole moiety interacts with hydrophobic subsites.
Theoretical Framework for Hybrid Pharmacophore Design
Hybrid pharmacophores follow three design principles:
- Complementary Bioactivity : Each heterocycle contributes distinct mechanistic actions (e.g., benzothiazole for cytotoxicity, pyrazole for anti-inflammatory effects).
- Metabolic Stability : The furan ring’s electron-rich system resists oxidative degradation, extending half-life.
- Synergistic Binding : Molecular docking simulations indicate that the hybrid’s planar benzothiazole and non-planar pyrazole create a "lock-and-key" fit with elastase’s active site.
This framework aligns with trends in kinase inhibitor design, where hybrids like s-triazine-morpholine conjugates achieved IC₅₀ values of 8.45 nM against mTOR by combining allosteric and ATP-competitive binding motifs.
Historical Development of Similar Heterocyclic Conjugates
Early hybrids focused on binary systems, such as coumarin-furan conjugates with MIC values of 6.25 μg/mL against Staphylococcus aureus. The shift to ternary hybrids emerged with compounds like s-triazine-tetrazole-morpholine systems, showing dual PI3K/mTOR inhibition at nanomolar concentrations. A pivotal advancement was the use of MCRs to synthesize indolocarbazole-based AhR ligands, which activated transcriptional pathways at EC₅₀ = 50 nM. These precedents validate the strategic inclusion of three heterocycles in the current compound.
Research Rationale and Objectives
The development of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide addresses two unmet needs:
- Multi-Target Inhibition : Combating diseases like chronic obstructive pulmonary disorder (COPD) requires simultaneous elastase and cytokine suppression.
- Resistance Mitigation : Hybrid architectures reduce susceptibility to single-point mutations, as seen in DHFR inhibitors.
Primary objectives include:
- Quantifying elastase inhibitory potency (Ki) compared to clinical candidates like sivelestat.
- Evaluating selectivity over related serine proteases (e.g., proteinase 3).
- Optimizing synthetic yield via MCR protocols, targeting >80% efficiency.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-3-4-14-16(8-12)24-11-19-14)18-5-6-21-10-13(9-20-21)15-2-1-7-23-15/h1-4,7-11H,5-6H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUZDWHGOXLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Coupling with Benzo[d]thiazole: The benzo[d]thiazole moiety is typically synthesized separately and then coupled with the pyrazole-furan intermediate through a nucleophilic substitution reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring is susceptible to oxidation, which can lead to the formation of furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating nature of the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often employ reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles.
Scientific Research Applications
Inhibition of Human Neutrophil Elastase
One of the primary applications of this compound is its role as an inhibitor of human neutrophil elastase (HNE) . HNE is an enzyme involved in inflammatory processes and tissue remodeling. Overactivity of HNE is associated with conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. By inhibiting HNE, this compound may help mitigate tissue damage associated with chronic inflammation.
Antimicrobial Properties
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported low minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. Furthermore, it has shown potential in inhibiting biofilm formation, which is crucial for treating persistent infections .
Anticancer Potential
The compound also exhibits promising anticancer properties . Research involving various cancer cell lines has indicated that it can induce apoptosis through multiple pathways, effectively reducing cell viability in several cancer types. This suggests its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes preparing the benzo[d]thiazole core followed by the introduction of furan and pyrazole groups through various coupling reactions. The final step usually involves forming the carboxamide group under mild conditions to avoid decomposition of the sensitive components .
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide exerts its effects is likely multifaceted, involving interactions with various molecular targets. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially leading to anticancer or antimicrobial effects. The pyrazole ring can inhibit enzymes such as cyclooxygenase, contributing to anti-inflammatory properties. The furan ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound differs from analogs in substituent composition and spatial arrangement. Key comparisons include:
Table 1: Structural Features of Selected Benzo[d]thiazole-6-carboxamide Derivatives
Key Observations :
- The target compound’s furan-pyrazole group distinguishes it from phenylsulfonamido () or piperazinyl-pyrimidinyl () substituents.
Physicochemical Properties
Data from and highlight trends in solubility, melting points, and purity:
Table 2: Physicochemical Comparison
Analysis :
- High melting points (>200°C) in compounds correlate with sulfonamido/pyridinylamino groups, which promote crystalline packing . The target compound’s furan-pyrazole may lower melting points due to conformational flexibility.
- Purity >96% (via HPLC/HRMS) in suggests robust synthetic protocols, applicable to the target compound’s synthesis .
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.39 g/mol. The compound features a furan moiety, a pyrazole ring, and a benzo[d]thiazole backbone, which contribute to its biological activity.
This compound has been identified primarily as an inhibitor of human neutrophil elastase (HNE) . HNE plays a crucial role in inflammatory processes and tissue remodeling, making this compound a candidate for treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Additionally, preliminary studies suggest that this compound may exhibit antimicrobial , antifungal , and anticancer properties, indicating its potential for broader therapeutic applications.
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including those with similar structures to this compound, demonstrate significant antimicrobial effects. For instance, compounds in this class have shown enhanced activity against various bacterial strains compared to traditional antibiotics like ampicillin .
2. Anticancer Activity
The anticancer potential of compounds containing the thiazole moiety has been well-documented. Studies have reported that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines such as A549 and HT-29, with IC50 values indicating potent activity . The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly enhance cytotoxicity.
3. Anti-inflammatory Effects
As an HNE inhibitor, this compound may reduce inflammation by modulating elastase activity. This mechanism is particularly relevant in diseases characterized by excessive inflammation .
Case Studies
Several studies have explored the biological activities of related compounds:
Q & A
Q. What are the established synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide?
The compound is synthesized via a multi-step procedure involving:
- Amide coupling : Reacting benzo[d]thiazole-6-carboxylic acid with a furan-pyrazole-ethylamine derivative using carbodiimide coupling agents (e.g., EDCI or DCC) in dichloromethane or DMF under nitrogen.
- Purification : Biotage flash chromatography (hexane/ethyl acetate gradients) yields the final product with ~76% purity .
- Key intermediates : Furan-2-yl pyrazole derivatives are prepared via cyclocondensation of hydrazines with diketones, followed by alkylation to introduce the ethylamine linker .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : and NMR confirm regiochemistry of the pyrazole and benzothiazole moieties, with diagnostic peaks for the furan (δ 6.3–7.1 ppm) and thiazole (δ 8.1–8.5 ppm) protons .
- LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]) and purity (>75%) .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL) resolves bond angles and dihedral planes, critical for studying π-π interactions in solid-state structures .
Q. What preliminary biological screening approaches are recommended?
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli), and anticancer potential via MTT assays (IC in HeLa or MCF-7 cells) .
- Enzyme inhibition : Screen against kinases (e.g., CDK5/p25) or proteases using fluorescence-based assays (e.g., FRET substrates) .
Advanced Research Questions
Q. How can computational methods predict target engagement and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with SLC15A4 or CDK5/p25, focusing on the benzothiazole core’s hydrogen bonding with catalytic lysine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the furan-pyrazole moiety in hydrophobic pockets .
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with diazirine photoaffinity probes (e.g., FFF-31 analogs) to identify off-target interactions .
Q. How to address discrepancies in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to rule out variability in inoculum size or solvent effects .
- Metabolic stability : Test compound degradation in liver microsomes (e.g., human CYP450 isoforms) to explain inconsistent in vivo vs. in vitro results .
- Structural analogs : Compare with derivatives (e.g., chloro vs. fluoro substituents) to isolate electronic effects on activity .
Q. What strategies optimize crystallographic data quality for structural studies?
- Crystal growth : Use vapor diffusion (e.g., methanol/water mixtures) and seeding techniques to obtain diffraction-quality crystals (<0.5° mosaicity) .
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution (<1.2 Å), critical for resolving disordered furan rings .
- Refinement : SHELXL-2018 with TWIN/BASF commands handles twinning, while Hirshfeld surface analysis validates weak C–H···π interactions .
Q. How to design SAR studies for enhanced selectivity?
- Core modifications : Replace the benzothiazole with indole or quinazoline to assess impact on kinase selectivity (e.g., Abl vs. Src inhibition) .
- Linker optimization : Test ethylene vs. propylene spacers to balance conformational flexibility and target binding .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the furan to modulate metabolic stability and logP .
Methodological Considerations
Q. Key pitfalls in synthetic scale-up and mitigation strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
